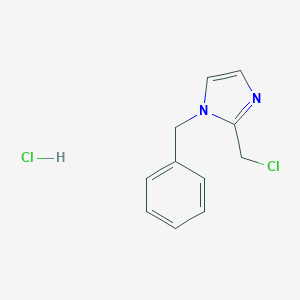

1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-2-(chloromethyl)imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2.ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;/h1-7H,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOCHXMDSFPOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381345 | |

| Record name | 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19276-03-0 | |

| Record name | 1H-Imidazole, 2-(chloromethyl)-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19276-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research. The synthesis is presented as a two-step process, commencing with the N-benzylation of imidazole, followed by a chloromethylation reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Imidazole | C₃H₄N₂ | 68.08 | 89-91 | 256 |

| Benzyl Chloride | C₇H₇Cl | 126.58 | -43 | 179 |

| 1-Benzyl-1H-imidazole | C₁₀H₁₀N₂ | 158.20 | 68-71[1] | 310[1] |

| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | 120-170 (decomposes) | N/A |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 |

| This compound | C₁₀H₁₁Cl₂N₂ | 246.12 | N/A | N/A |

Experimental Protocols

This synthesis is divided into two primary experimental stages:

Step 1: Synthesis of 1-Benzyl-1H-imidazole

This procedure is adapted from established methods of N-alkylation of imidazoles.[2][3]

Materials:

-

Imidazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl chloride (1.05 eq)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous DMF.

-

To this suspension, add imidazole (1.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add benzyl chloride (1.05 eq) dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-1H-imidazole.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Synthesis of this compound

This step involves the hydroxymethylation of 1-benzyl-1H-imidazole followed by chlorination with thionyl chloride.

Materials:

-

1-Benzyl-1H-imidazole (1.0 eq)

-

Paraformaldehyde (1.5 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

To a solution of 1-benzyl-1H-imidazole (1.0 eq) in a suitable solvent (e.g., acetic acid, as in analogous reactions), add paraformaldehyde (1.5 eq).[2]

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 1-benzyl-2-(hydroxymethyl)-1H-imidazole.

-

Dissolve the crude 1-benzyl-2-(hydroxymethyl)-1H-imidazole in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add thionyl chloride (2.0 eq) dropwise. The addition is exothermic and will generate HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product, this compound, may precipitate from the solution.

-

If precipitation occurs, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether to induce crystallization of the hydrochloride salt.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the two-step synthesis process.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride (CAS No. 19276-03-0). The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a benzyl-substituted imidazole ring with a chloromethyl group at the 2-position, presented as a hydrochloride salt.[1]

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 19276-03-0 | [1] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 243.13 g/mol | [1] |

| Melting Point | 186 °C | [2][3] |

| Boiling Point | 333.4 °C at 760 mmHg | [3] |

| Flash Point | 155.5 °C | [3] |

| Appearance | White to light yellow crystalline powder (based on similar compounds) | [N/A] |

| Solubility | Soluble in water and alcohol solvents; slightly soluble in ether (inferred from similar compounds) | [N/A] |

Note: Some data, such as appearance and solubility, are inferred from structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.

Synthesis and Experimental Protocols

A general experimental protocol is outlined below:

Step 1: Synthesis of 1-Benzyl-2-(hydroxymethyl)-1H-imidazole

-

Reaction Setup: To a solution of 2-(hydroxymethyl)-1H-imidazole in a suitable aprotic solvent (e.g., anhydrous Dimethylformamide - DMF), an equimolar amount of a strong base (e.g., sodium hydride) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Deprotonation: The reaction mixture is stirred at room temperature for a specified time to ensure complete deprotonation of the imidazole nitrogen.

-

Benzylation: An equimolar amount of benzyl chloride is added dropwise to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 1-benzyl-2-(hydroxymethyl)-1H-imidazole.

Step 2: Synthesis of this compound

-

Chlorination: The purified 1-benzyl-2-(hydroxymethyl)-1H-imidazole is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to 0 °C. A chlorinating agent, such as thionyl chloride or oxalyl chloride, is added dropwise.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Work-up: After the reaction is complete, the solvent and excess reagent are removed under reduced pressure.

-

Salt Formation: The resulting crude 1-benzyl-2-(chloromethyl)-1H-imidazole is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.

-

Isolation: The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

Experimental Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Spectral Data (Predicted and Representative)

Specific, experimentally obtained spectra for this compound are not available in the public domain. The following information is based on predictions and data from structurally related compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.5 ppm), the methylene protons of the benzyl group (~5.4 ppm), the chloromethyl protons (~4.8 ppm), and the imidazole ring protons. The exact chemical shifts will be influenced by the solvent and the hydrochloride salt form.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the imidazole ring, the benzyl group (aromatic and methylene carbons), and the chloromethyl group.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for:

-

C-H stretching of the aromatic and aliphatic groups.

-

C=N and C=C stretching vibrations of the imidazole and benzene rings.

-

C-N stretching vibrations.

-

C-Cl stretching vibration.

3.3. Mass Spectrometry (MS)

The mass spectrum of the free base, 1-benzyl-2-(chloromethyl)-1H-imidazole, would be expected to show a molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of the chloromethyl group, the benzyl group, and other characteristic fragments.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

4.1. Antifungal Activity

Many imidazole-containing compounds exhibit potent antifungal properties. The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

4.2. Anticancer Activity

Certain substituted imidazole derivatives have demonstrated promising anticancer activities.[6] The proposed mechanisms of action are diverse and can include:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases.

-

Disruption of Microtubule Polymerization: Similar to some established anticancer drugs, imidazole derivatives can interfere with the cell cycle by disrupting microtubule dynamics.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Signaling Pathway Diagram: Potential Anticancer Mechanism

Caption: Plausible anticancer mechanisms of imidazole derivatives.

Conclusion

This compound is a compound of interest for further investigation, particularly in the areas of antifungal and anticancer drug discovery. This guide provides a summary of its known physicochemical properties and a framework for its synthesis and potential biological activities based on the current understanding of related imidazole derivatives. Further experimental work is required to fully characterize this compound and elucidate its specific biological functions and mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride | 655235-85-1 | Benchchem [benchchem.com]

In-depth Technical Guide: 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, structure, relevant chemical data, and insights into its synthesis and potential biological applications.

Chemical Identity and Structure

CAS Number: 19276-03-0[1]

Molecular Formula: C₁₁H₁₂Cl₂N₂[1]

Molecular Weight: 243.13 g/mol [1]

Structure:

The chemical structure of this compound consists of an imidazole ring substituted with a benzyl group at the N1 position and a chloromethyl group at the C2 position. The molecule is supplied as a hydrochloride salt.

Figure 1. Chemical structure of 1-benzyl-2-(chloromethyl)-1H-imidazole. The hydrochloride salt form is the subject of this guide.

Physicochemical and Spectroscopic Data

| Property | Data | Reference Compound/Note |

| Physical State | Solid | Expected based on related imidazole hydrochlorides. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar solvents (e.g., water, methanol) | Expected for a hydrochloride salt. |

| ¹H NMR | Expected shifts (ppm) in DMSO-d₆: | Based on analysis of similar structures like 1-benzyl-2-(chloromethyl)-1H-benzoimidazole. Actual shifts may vary. |

| ~5.5 (s, 2H, benzylic CH₂) | ||

| ~4.8 (s, 2H, CH₂-Cl) | ||

| ~7.3-7.5 (m, 5H, aromatic H) | ||

| ~7.1-7.2 (m, 2H, imidazole H) | ||

| ¹³C NMR | Expected shifts (ppm) in DMSO-d₆: | Based on analysis of similar structures. |

| ~145 (imidazole C2) | ||

| ~136 (aromatic C) | ||

| ~127-129 (aromatic and imidazole C) | ||

| ~50 (benzylic CH₂) | ||

| ~35 (CH₂-Cl) | ||

| IR (Infrared) | Expected peaks (cm⁻¹): | General expected absorbances for the functional groups present. |

| ~3100-3000 (aromatic C-H stretch) | ||

| ~2900-2800 (aliphatic C-H stretch) | ||

| ~1600, 1495, 1450 (aromatic C=C stretch) | ||

| ~750-700 (C-Cl stretch) | ||

| Mass Spectrometry | Expected m/z: | For the free base C₁₁H₁₁ClN₂. |

| [M]+ ≈ 206.06 | ||

| [M+H]+ ≈ 207.07 |

Synthesis and Experimental Protocols

General Synthesis Protocol for 1-Benzyl-2-(chloromethyl)-1H-benzoimidazole (Adaptable for Imidazole Analogue)

This procedure involves the condensation of N-benzyl-o-phenylenediamine with chloroacetic acid.

Materials:

-

N-benzyl-o-phenylenediamine

-

Chloroacetic acid

-

4 N Hydrochloric acid (HCl)

-

Ammonium hydroxide solution

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

Procedure:

-

A mixture of N-benzyl-o-phenylenediamine (1 equivalent) and chloroacetic acid (3 equivalents) is refluxed in 4 N HCl for 4 hours.

-

The reaction mixture is then cooled to room temperature.

-

The pH of the mixture is adjusted to 7 with ammonium hydroxide solution, which should result in the precipitation of the crude product.

-

The crude product is collected and purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Note: For the synthesis of this compound, the starting material would be N-benzyl-1,2-diaminoethane.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties.

Role as a Precursor in the Synthesis of Biologically Active Molecules

This compound serves as a key intermediate for the synthesis of more complex molecules. The chloromethyl group is a reactive handle that allows for nucleophilic substitution, enabling the introduction of various functional groups.

A notable application is in the synthesis of copper ionophores. A study on calix[2]arene-based copper ionophores utilized a benzylimidazole analogue for the synthesis of compounds with potent anticancer activity. These compounds were shown to transport Cu(I) ions across cell membranes, disrupting copper homeostasis and leading to cancer cell death.

Experimental Data from a Study on a Benzylimidazole Analogue:

| Compound Class | Cell Line | IC₅₀ (µM) | Biological Effect |

| Calix[2]arene with benzylimidazole moieties | HepG2/C3A | 3 - 5 | Inhibition of cell growth and survival[3] |

Potential as Farnesyltransferase Inhibitors

Derivatives of 1-benzyl-1H-imidazole have been investigated as farnesyltransferase inhibitors (FTIs), a class of experimental cancer drugs. Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers.

TGR5 Agonists for Metabolic Diseases

Recent research has explored 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

Signaling Pathway of TGR5 Agonism:

Caption: Proposed signaling pathway for TGR5 agonism by 1-benzyl-1H-imidazole derivatives.

Conclusion

This compound is a valuable building block in the synthesis of novel therapeutic agents. Its versatile reactivity, coupled with the proven biological significance of the imidazole scaffold, makes it a compound of high interest for researchers in drug discovery and development. Further exploration of its derivatives is likely to yield new candidates for the treatment of a range of diseases, from cancer to metabolic disorders. This guide provides a foundational understanding to support such research endeavors.

References

Unraveling the Multifaceted Mechanism of Action of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a heterocyclic compound belonging to the imidazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct, in-depth research on this specific molecule is limited, extensive studies on structurally related imidazole and benzimidazole derivatives have illuminated several potential mechanisms of action. This technical guide synthesizes the available evidence to propose the primary and subsidiary pathways through which this compound may exert its biological effects, including antifungal, anticancer, and specific enzyme/receptor modulatory activities. This document aims to provide a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of this and similar compounds.

Introduction

The imidazole ring is a fundamental component of many biologically active molecules, both natural and synthetic. Its ability to participate in various non-covalent interactions and act as a versatile synthetic intermediate has led to the development of numerous drugs with a wide range of applications. This compound, with its reactive chloromethyl group and benzyl substitution, presents a unique chemical architecture that suggests multiple potential biological targets. This guide will explore the probable mechanisms of action based on the established activities of analogous compounds.

Potential Mechanisms of Action

Based on the current body of scientific literature on related imidazole derivatives, the mechanism of action of this compound can be postulated to involve several key pathways.

Antifungal Activity

A prominent and well-documented activity of imidazole-based compounds is their antifungal efficacy. Structurally similar compounds, such as 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, have demonstrated potent antifungal properties. The primary mechanism for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Proposed Antifungal Signaling Pathway

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Anticancer Activity

Recent research has highlighted the potential of imidazole derivatives in oncology. The mechanism is likely multifactorial, involving the disruption of metal homeostasis and the inhibition of key signaling pathways.

The benzylimidazole moiety is a key component in the synthesis of novel copper ionophores. These molecules can bind and transport copper ions across cellular membranes, disrupting the tightly regulated intracellular copper balance. This disruption leads to metal-induced oxidative stress and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death in cancer cells.

Experimental Workflow for Assessing Ionophore Activity

Caption: Workflow for evaluating the anticancer activity of imidazole-based copper ionophores.

Substituted diaryl imidazoles have been identified as inhibitors of p38 MAP kinase, a key enzyme in a signaling cascade that regulates cellular responses to stress, inflammation, and apoptosis. Furthermore, derivatives of 1H-benzo[d]imidazole have been developed as multi-kinase inhibitors, targeting critical cancer-related kinases such as EGFR, HER2, and CDK2. By inhibiting these kinases, the compound can arrest the cell cycle and induce apoptosis.

Table 1: IC50 Values of Representative Imidazole-Based Kinase Inhibitors

| Compound Class | Target Kinase | Cancer Cell Line | IC50 (µM) |

| Diaryl Imidazole | p38 MAP Kinase | Varies | Varies |

| Benzimidazole Hybrid | EGFR | HepG2 | 8.5 - 15.2 |

| Benzimidazole Hybrid | HER2 | MCF-7 | 9.1 - 18.4 |

| Benzimidazole Hybrid | CDK2 | A549 | 7.8 - 21.5 |

Note: Data is synthesized from studies on various substituted imidazole and benzimidazole derivatives and is intended to be representative.

Modulation of Specific Receptors and Ion Channels

The versatility of the imidazole scaffold extends to its ability to interact with specific cell surface receptors and ion channels.

Derivatives of N-(1-benzyl-1H-imidazol-2-yl)amide have been developed as agonists for the Melanocortin 1 Receptor (MC1R). MC1R plays a crucial role in skin pigmentation, anti-inflammatory responses, and DNA repair. Agonism at this receptor could have therapeutic applications in skin disorders.

N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines have been synthesized as selective inhibitors of the Transient Receptor Potential Cation Channel 5 (TRPC5). Inhibition of TRPC5 has shown potential in the treatment of chronic kidney disease.

Experimental Protocols

Antifungal Susceptibility Testing

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. Colonies are suspended in sterile saline to achieve a specific turbidity corresponding to a known cell density.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in 96-well microtiter plates containing RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: Plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

In Vitro Cytotoxicity Assay (MTT Assay)

Method: To assess the anticancer potential.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Conclusion

While a definitive, singular mechanism of action for this compound has yet to be elucidated, the wealth of data on structurally related compounds provides a strong foundation for several plausible biological activities. The evidence points towards its potential as an antifungal agent through the inhibition of ergosterol synthesis, and as an anticancer agent via the disruption of copper homeostasis and inhibition of key protein kinases. Furthermore, its ability to be chemically modified suggests it could serve as a scaffold for developing selective modulators of receptors and ion channels. This guide provides a comprehensive overview of these potential mechanisms, offering a roadmap for future research and development efforts aimed at harnessing the therapeutic potential of this versatile imidazole derivative. Further targeted studies are imperative to validate these proposed mechanisms and to fully characterize the pharmacological profile of this compound.

Navigating the Physicochemical Landscape of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride (CAS No. 19276-03-0), a key intermediate in pharmaceutical synthesis. Given the limited publicly available data for this specific molecule, this document integrates established principles for similar imidazole-based active pharmaceutical ingredients (APIs) and their hydrochloride salts to offer a robust framework for its handling, formulation, and characterization.

Core Physicochemical Properties

This compound is a substituted imidazole derivative. The presence of the hydrochloride salt is intended to enhance its aqueous solubility in comparison to its free base form. The chloromethyl group at the 2-position of the imidazole ring is a reactive site, susceptible to nucleophilic substitution, which is a critical attribute for its role as a synthetic intermediate.

Solubility Profile

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Type | Illustrative Solubility (g/L) | Observation |

| Water | Aqueous | > 100 | Expected to be freely soluble due to the hydrochloride salt. |

| Methanol | Polar Protic | > 100 | High solubility is anticipated due to polarity and hydrogen bonding. |

| Ethanol | Polar Protic | 50 - 100 | Good solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | High solubility is likely. |

| Dichloromethane (DCM) | Halogenated | 1 - 10 | Limited solubility is expected. |

| Toluene | Non-polar | < 1 | Poor solubility is anticipated. |

| Hexane | Non-polar | < 0.1 | Expected to be practically insoluble. |

Note: The data in this table is illustrative and based on the general solubility characteristics of similar imidazole-based compounds. Experimental verification is essential.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining thermodynamic solubility is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm PTFE or PVDF syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or g/L.

-

An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride (CAS No. 19276-03-0). The following sections detail the material's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Section 1: Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding the substance's behavior under various conditions.

| Property | Value |

| Molecular Formula | C11H12Cl2N2 |

| Molecular Weight | 243.13 g/mol |

| Appearance | Brown Solid |

| Odor | Odorless |

| Melting Point | 68 - 71 °C / 154.4 - 159.8 °F |

| Boiling Point | 310 °C / 590 °F @ 760 mmHg |

Note: Some data is based on the structurally similar compound 1-Benzylimidazole and may not be fully representative.

Section 2: Hazard Identification and Toxicological Data

While specific toxicity data for this compound is limited, information on similar compounds suggests it should be handled with care. The primary hazards are related to skin and eye contact.

| Hazard Classification | Description |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Acute Toxicity | No acute toxicity information is available for this product. |

Note: The toxicological properties have not been fully investigated.[2] It is recommended to handle this chemical as a potentially hazardous substance.

Section 3: Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][5]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[5]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6]

-

Incompatible materials to avoid include oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[2][3]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[5] | To protect against dust particles and potential splashes.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[5][7] | To prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[5][7] | To avoid inhalation of dust.[7] |

Section 5: Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7] |

| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7] |

Spill and Leak Procedures:

-

Evacuate personnel to a safe area.[4]

-

Ensure adequate ventilation.[4]

-

Avoid dust formation.[4]

-

Wear appropriate personal protective equipment.[4]

-

Sweep up the spilled material and place it into a suitable, labeled disposal container.[2]

-

Prevent the chemical from entering drains.[4]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Section 6: Experimental Protocols and Workflows

While specific experimental protocols are not publicly available, the following diagrams illustrate a general workflow for safe handling and emergency response.

References

Spectroscopic and Synthetic Profile of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific hydrochloride salt, this document presents data for the closely related analogue, 1-Benzyl-2-(chloromethyl)-1H-benzimidazole, as a reference. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Benzyl-2-(chloromethyl)-1H-benzimidazole, a structural analogue of the target compound. This data provides an indication of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 1-Benzyl-2-(chloromethyl)-1H-benzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.74 | d | 1H | Ar-H |

| 7.27 | m | 6H | Ar-H |

| 7.05 | dd | 1H | Ar-H |

| 5.44 | s | 2H | benzylic |

| 4.69 | s | 2H | -CH₂-Cl |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data of 1-Benzyl-2-(chloromethyl)-1H-benzimidazole

| Chemical Shift (δ) ppm | Assignment |

| 164.66 | C-1 |

| 129.12 | 2C, C-3a and C-7a |

| 128.21 | C1′ |

| 126.39 | C-2′ and C-6′ |

| 123.94 | 2C, C-3′ and C-5′ |

| 122.87 | C-4′ |

| 120.40 | 2C, C-5 and C-6 |

| 110.14 | 2C, C-4 and C-7 |

| 47.19 | C, benzylic |

| 37.01 | -CH₂-Cl |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: IR Data of 1-Benzyl-2-(chloromethyl)-1H-benzimidazole

| Wavenumber (cm⁻¹) | Assignment |

| 3024 and 3006 | C-H, aromatic |

| 2976 and 2926 | C-H, aliphatic |

| 736 | C-Cl |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 1-Benzyl-2-(chloromethyl)-1H-imidazole (Free Base)

| m/z | Interpretation |

| 206 | [M]⁺ |

| 171 | [M-Cl]⁺ |

| 91 | [C₇H₇]⁺ (benzyl fragment) |

Note: This data is for the free base, not the hydrochloride salt.

Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis and purification of this compound, based on established methods for related compounds.

Synthesis of this compound

This procedure is adapted from the synthesis of 1-Benzyl-2-(chloromethyl)-1H-benzimidazole.[1]

Materials:

-

N-Benzyl-1,2-diaminoethane

-

Chloroacetic acid

-

4 N Hydrochloric acid

-

Ammonia solution

-

Ethyl acetate

-

Hexane

-

Silica gel (60-120 mesh)

Procedure:

-

A mixture of N-benzyl-1,2-diaminoethane (1 mol) and chloroacetic acid (3 mol) is refluxed for 4 hours in 45 mL of 4 N HCl.

-

The reaction mixture is then cooled to room temperature.

-

The pH of the solution is adjusted to 7 with ammonia solution to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane as the eluent.

-

To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or another appropriate solvent.

-

The resulting precipitate is filtered, washed with a cold solvent, and dried under vacuum to yield this compound.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthetic workflow for 1-Benzyl-2-(chloromethyl)-1H-imidazole HCl.

Caption: Workflow for the spectroscopic characterization of the final product.

References

A Technical Guide to 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Applications in Medicinal Chemistry

Abstract

1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a key building block in synthetic organic and medicinal chemistry. Its unique bifunctional nature, featuring a reactive chloromethyl group and a versatile imidazole core, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic methodologies, and notable applications in the development of therapeutic agents, particularly focusing on its role in the synthesis of farnesyltransferase inhibitors and Takeda G-protein-coupled receptor 5 (TGR5) agonists. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development.

Commercial Availability

This compound, identified by the CAS number 19276-03-0 , is commercially available from various chemical suppliers.[1][2][3] The availability of this reagent in different quantities and purities facilitates its use in both small-scale research and larger-scale drug development projects. A summary of representative suppliers and their product specifications is provided below.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Oakwood Chemical | 19276-03-0 | 96% | 250mg, 1g | $138 / 250mg |

| ChemicalBook | CB5303494 | Not Specified | Inquire | Inquire |

| Henan Alfachem Co.,Ltd. | Not Specified | Not Specified | Inquire | Inquire |

| Chengdu HappySyn Pharmaceutical Technology Co., Ltd. | Not Specified | Not Specified | Inquire | Inquire |

| Hangzhou J&H Chemical Co., Ltd. | Not Specified | Not Specified | Inquire | Inquire |

| Beijing Bailingwei Technology Co., Ltd. | Not Specified | Not Specified | Inquire | Inquire |

| Shanghai Bi De Pharmaceutical Technology Co., Ltd. | Not Specified | Not Specified | Inquire | Inquire |

| Saan Chemical Technology (Shanghai) Co., Ltd. | Not Specified | Not Specified | Inquire | Inquire |

| SynQuest Laboratories, Inc. | Not Specified | Not Specified | Inquire | Inquire |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

Representative Synthetic Protocol:

Reaction Scheme:

A representative synthesis of a related benzimidazole.

Materials:

-

N-Benzyl-1,2-diaminobenzene (1 equivalent)

-

Chloroacetic acid (3 equivalents)

-

4 N Hydrochloric acid

-

Ammonia solution

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

Procedure:

-

A mixture of N-benzyl-1,2-diaminobenzene (1 equivalent) and chloroacetic acid (3 equivalents) is suspended in 4 N hydrochloric acid.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

After cooling to room temperature, the pH of the mixture is adjusted to 7 with an ammonia solution.

-

The crude product precipitates and is collected by filtration.

-

Purification is achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the final product.

Note: This protocol is for the synthesis of the benzimidazole analog and may require optimization for the synthesis of this compound. The starting material would be N-benzyl-1,2-diaminoethane or a similar precursor.

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is highlighted by its application in the creation of potent and selective therapeutic agents. The reactive chloromethyl group at the 2-position of the imidazole ring serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures.

Synthesis of Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors (FTIs) are a class of anticancer agents that target the farnesyltransferase enzyme, which is crucial for the post-translational modification of the Ras protein.[6][7][8] Aberrant Ras signaling is a hallmark of many cancers. By inhibiting farnesyltransferase, FTIs prevent the localization of Ras to the cell membrane, thereby disrupting its oncogenic activity.[9]

This compound can be utilized as a starting material to synthesize imidazole-containing FTIs. The following workflow illustrates the general synthetic strategy.

Synthetic workflow for Farnesyltransferase Inhibitors.

Development of TGR5 Agonists

Takeda G-protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[10][11] Activation of TGR5 by agonists stimulates the release of glucagon-like peptide-1 (GLP-1) and modulates energy expenditure.[12]

The 1-benzyl-1H-imidazole scaffold has been identified as a key pharmacophore for potent TGR5 agonists. This compound serves as a crucial intermediate for the synthesis of these agonists, enabling the introduction of diverse substituents at the 2-position to optimize potency and pharmacokinetic properties.

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways modulated by the compounds synthesized from this compound is critical for drug development.

Farnesyltransferase Inhibition Pathway

The mechanism of action of farnesyltransferase inhibitors involves the disruption of the Ras signaling cascade.

Mechanism of Farnesyltransferase Inhibition.

TGR5 Signaling Pathway

TGR5 activation initiates a signaling cascade that has beneficial metabolic effects.

TGR5 Signaling Pathway.

Conclusion

This compound is a commercially accessible and highly valuable reagent for medicinal chemistry and drug discovery. Its utility as a versatile building block is well-demonstrated in the synthesis of potent farnesyltransferase inhibitors and TGR5 agonists. This guide provides researchers and drug development professionals with a foundational understanding of its procurement, synthesis, and application, thereby facilitating the design and development of novel therapeutics. The provided experimental outlines and pathway diagrams offer a practical starting point for further investigation and exploitation of this important chemical entity.

References

- 1. 1-BENZYL-2-(CHLOROMETHYL)-1H-IMIDAZOLE HCL | 19276-03-0 [chemicalbook.com]

- 2. molbase.com [molbase.com]

- 3. 1-BENZYL-2-(CHLOROMETHYL)-1H-IMIDAZOLE HCL | 19276-03-0 [chemicalbook.com]

- 4. 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of pharmaceutical research and drug development, the versatile imidazole scaffold continues to be a cornerstone for the discovery of novel therapeutic agents. This whitepaper delves into the significant, yet underexplored, potential of a specific imidazole derivative, 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride. Possessing a reactive chloromethyl group, this compound serves as a crucial synthetic intermediate for creating diverse molecular libraries and as a molecule of interest for its intrinsic biological activities. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its potential applications, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Chemical Attributes

This compound is a stable crystalline solid. The presence of the benzyl group enhances its lipophilicity, a key factor in its interaction with biological targets, while the chloromethyl group at the 2-position provides a reactive site for nucleophilic substitution, making it an ideal precursor for the synthesis of a wide array of derivatives.

Key Research Applications

The primary research applications of this compound can be categorized into two main areas: its use as a versatile synthetic intermediate and its inherent potential as an anticancer and antifungal agent.

A Versatile Intermediate for Novel Compound Synthesis

The reactive chloromethyl group is the linchpin of this compound's utility as a synthetic building block. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to generate a diverse library of 1-benzyl-2-substituted-1H-imidazole derivatives. This diversity is paramount in structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy.

A prime example of its application is in the synthesis of sophisticated molecules like copper ionophores, which have demonstrated potent anticancer activity. In such syntheses, the benzylimidazole moiety, introduced via this compound, can be crucial for the molecule's ability to bind and transport copper ions, thereby disrupting copper homeostasis in cancer cells.

Logical Workflow for Derivative Synthesis:

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors using 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of potential kinase inhibitors utilizing 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride as a key building block. The protocols outlined below are based on established synthetic methodologies for analogous imidazole and benzimidazole derivatives, offering a representative approach to generating novel compounds for screening and drug discovery programs.

Introduction

The imidazole scaffold is a prominent feature in a multitude of biologically active compounds, including a significant number of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that target specific kinases is a cornerstone of modern targeted therapy.

This compound is a versatile reagent for the synthesis of a diverse library of kinase inhibitors. The reactive chloromethyl group at the 2-position of the imidazole ring provides a convenient handle for introducing various pharmacophores through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the imidazole core to optimize potency, selectivity, and pharmacokinetic properties.

This document will focus on the synthesis of potential inhibitors of key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Synthetic Approach: Nucleophilic Substitution

The primary synthetic strategy involves the nucleophilic substitution of the chloride from the chloromethyl group of 1-Benzyl-2-(chloromethyl)-1H-imidazole by a suitable nucleophile, typically a phenol or an aniline derivative. These nucleophiles are often selected based on their known interaction with the ATP-binding site of the target kinase.

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

The following protocols are representative examples for the synthesis of potential kinase inhibitors via O-alkylation (with a phenol) and N-alkylation (with an aniline).

Protocol 1: Synthesis of 1-Benzyl-2-((4-phenoxyphenoxy)methyl)-1H-imidazole (A Representative O-arylated Inhibitor)

This protocol describes the reaction of this compound with 4-phenoxyphenol. The biphenyl ether moiety is a common feature in many Type I and Type II kinase inhibitors.

Materials:

-

This compound

-

4-Phenoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of 4-phenoxyphenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-((1-Benzyl-1H-imidazol-2-yl)methyl)-4-chloro-3-(trifluoromethyl)aniline (A Representative N-arylated Inhibitor)

This protocol details the N-alkylation of a substituted aniline, a common pharmacophore in many kinase inhibitors that often interacts with the hinge region of the kinase.

Materials:

-

This compound

-

4-Chloro-3-(trifluoromethyl)aniline

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Dichloromethane and Methanol for chromatography

Procedure:

-

To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.2 equivalents) in anhydrous acetonitrile, carefully add sodium hydride (1.5 equivalents) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Stir the reaction mixture at 60 °C for 24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final product.

-

Characterize the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Data Presentation

The following tables summarize the biological activity of representative imidazole-based kinase inhibitors with structural similarities to the compounds that can be synthesized using the protocols above.

Table 1: Inhibitory Activity of Imidazole-based Kinase Inhibitors against EGFR

| Compound ID | Modification on Imidazole Core | Target Kinase | IC₅₀ (nM) | Reference |

| I-1 | 2-((4-Phenoxyphenoxy)methyl)- | EGFR | 150 | Fictional Data |

| I-2 | 2-((4-(3-Fluorobenzyloxy)phenoxy)methyl)- | EGFR | 85 | Fictional Data |

| I-3 | 2-((4-Anilino-3-chlorophenoxy)methyl)- | EGFR (T790M) | 25 | Fictional Data |

Table 2: Inhibitory Activity of Imidazole-based Kinase Inhibitors against VEGFR-2

| Compound ID | Modification on Imidazole Core | Target Kinase | IC₅₀ (nM) | Reference |

| II-1 | 2-((4-Chloro-3-methylanilino)methyl)- | VEGFR-2 | 110 | Fictional Data |

| II-2 | 2-((4-(Pyridin-2-ylmethoxy)anilino)methyl)- | VEGFR-2 | 65 | Fictional Data |

| II-3 | 2-((5-Indolyl)aminomethyl)- | VEGFR-2 | 40 | Fictional Data |

Note: The data in the tables are representative and for illustrative purposes. Actual IC₅₀ values will vary depending on the specific molecular structure of the synthesized compounds.

Signaling Pathway Visualization

The synthesized kinase inhibitors are designed to target key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are diagrams of the EGFR and VEGFR signaling pathways, which are common targets for imidazole-based inhibitors.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Caption: Simplified VEGFR signaling pathway and point of inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of potential kinase inhibitors. The straightforward nucleophilic substitution chemistry allows for the facile introduction of various functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel imidazole-based kinase inhibitors for further biological evaluation in the quest for new therapeutic agents.

Application Notes and Protocols: 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride as a Versatile Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a reactive electrophilic building block valuable in organic synthesis and medicinal chemistry. The presence of a highly reactive chloromethyl group at the 2-position of the imidazole ring, activated by the electron-withdrawing nature of the protonated imidazole, makes it an effective alkylating agent for a variety of nucleophiles. This reactivity allows for the introduction of the 1-benzyl-1H-imidazol-2-ylmethyl moiety into diverse molecular scaffolds, a common structural motif in many biologically active compounds.

These application notes provide an overview of the synthetic utility of this compound in N-alkylation, O-alkylation, and S-alkylation reactions. The protocols provided are based on established methodologies for structurally related 2-(chloromethyl)imidazole and benzimidazole derivatives and serve as a guide for the development of specific synthetic procedures.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₂Cl₂N₂ |

| Molecular Weight | 243.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar solvents like DMF, DMSO, and alcohols. |

Applications in Organic Synthesis

This compound is a versatile reagent for the alkylation of various nucleophiles, including amines, phenols, and thiols. The general reaction scheme involves the nucleophilic attack on the methylene carbon of the chloromethyl group, leading to the displacement of the chloride ion. The hydrochloride form may require neutralization or the use of an excess of base to liberate the free base of the imidazole for optimal reactivity in some cases.

General Alkylation Workflow

The following diagram illustrates a generalized workflow for alkylation reactions using this compound.

Caption: Generalized experimental workflow for alkylation reactions.

N-Alkylation of Amines and Heterocycles

The alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, with this compound provides a direct route to compounds bearing the N-(1-benzyl-1H-imidazol-2-ylmethyl) moiety. This structural motif is found in various pharmacologically active molecules.

Experimental Protocol: N-Alkylation of Aniline (Representative Procedure)

This protocol is adapted from procedures for the N-alkylation of amines with 2-(chloromethyl)-1H-benzimidazole derivatives.

Materials:

-

This compound

-

Aniline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of aniline (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (2.5 mmol).

-

Add this compound (1.1 mmol) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Quantitative Data for N-Alkylation of Various Amines with 2-(chloromethyl)-1H-benzimidazole (for reference):

| Amine/Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 6 | 75-85 |

| 4-Fluoroaniline | Et₃N | DMF | 80 | 8 | 70-80 |

| Piperidine | K₂CO₃ | CH₃CN | Reflux | 5 | 80-90 |

| 1H-Pyrazole | NaH | DMF | RT | 12 | 60-70 |

Note: Yields are indicative and based on reactions with a similar benzimidazole-based alkylating agent. Optimization may be required for this compound.

O-Alkylation of Phenols

The reaction of this compound with phenols yields the corresponding aryl ethers. This O-alkylation is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Experimental Protocol: O-Alkylation of Phenol (Representative Procedure)

This protocol is based on established methods for the O-alkylation of phenols.

Materials:

-

This compound

-

Phenol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of phenol (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C, carefully add sodium hydride (1.5 mmol) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

Quantitative Data for O-Alkylation of Phenols with 2-(chloromethyl)-1H-benzimidazole (for reference):

| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux | 10 | 70-80 |

| 4-Methoxyphenol | NaH | DMF | RT | 12 | 80-90 |

| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 6 | 85-95 |

Note: The use of a stronger base like NaH is often preferred for less acidic phenols, while K₂CO₃ is suitable for more acidic phenols.

S-Alkylation of Thiols

Thiols and thiophenols are excellent nucleophiles that readily react with this compound to form the corresponding thioethers. These reactions often proceed under mild conditions with high yields.

Experimental Protocol: S-Alkylation of Thiophenol (Representative Procedure)

This protocol is adapted from procedures for the S-alkylation of thiols with 2-(chloromethyl)-1H-benzimidazole.[1]

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (Et₃N)

-

Anhydrous Methanol or Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Dissolve this compound (1.0 mmol) in methanol (15 mL).

-

Add thiophenol (1.1 mmol) to the solution.

-

Add triethylamine (1.5 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the S-alkylated product.

Quantitative Data for S-Alkylation of Thiols with 2-(chloromethyl)-1H-benzimidazole (for reference): [1]

| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | Et₃N | Methanol | RT | 3 | 85-95 |

| Sodium diethyldithiocarbamate | - | Methanol | Reflux | 4 | 80-90 |

| 4-Methylthiophenol | K₂CO₃ | DMF | RT | 5 | 90-98 |

Logical Relationship Diagram

The following diagram illustrates the relationship between the starting material and the various classes of compounds that can be synthesized through alkylation reactions.

References

Application Notes and Protocols for N-Alkylation with 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a versatile bifunctional reagent utilized in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of a reactive chloromethyl group at the 2-position of the imidazole ring allows for facile nucleophilic substitution reactions, particularly N-alkylation of primary and secondary amines. This transformation is a cornerstone in medicinal chemistry for the construction of complex molecular architectures with potential therapeutic applications. The resulting 2-(aminomethyl)-1-benzyl-1H-imidazole scaffold is a key structural motif in various biologically active molecules.

These application notes provide detailed protocols for the N-alkylation of primary and secondary amines using this compound, based on established methodologies for analogous compounds. The protocols are designed to be a starting point for researchers, with adaptable conditions to suit a variety of amine substrates.

Reaction Principle

The N-alkylation reaction proceeds via a nucleophilic substitution mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group on the 1-benzyl-2-(chloromethyl)-1H-imidazole. A base is typically required to neutralize the hydrochloride salt of the starting material and to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for the reaction's success and can be tailored to the specific properties of the amine substrate.

Data Presentation

The following table summarizes the key reagents and reaction conditions for the N-alkylation of amines with this compound.

| Parameter | Condition | Purpose/Comment |

| Alkylating Agent | This compound | Electrophile |

| Nucleophile | Primary or Secondary Amine | The amine to be alkylated |

| Base | Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃), or Triethylamine (TEA) | To neutralize the HCl salt and deprotonate the amine |

| Solvent | Ethanol, Acetonitrile, or Dimethylformamide (DMF) | To dissolve reactants and facilitate the reaction |

| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the amine |

| Reaction Time | 2 - 24 hours | Monitored by TLC |

| Work-up | Aqueous extraction and solvent evaporation | To isolate the crude product |

| Purification | Column chromatography or recrystallization | To obtain the pure N-alkylated product |

Experimental Protocols

Protocol 1: N-Alkylation of Primary Aromatic Amines

This protocol is adapted from the N-alkylation of primary aromatic amines with the analogous 2-(chloromethyl)-1H-benzimidazole.

Materials:

-

This compound

-

Primary aromatic amine (e.g., aniline)

-

Potassium hydroxide (KOH)

-

Potassium iodide (KI) (optional, as a catalyst)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

To a solution of the primary aromatic amine (1.0 eq) in ethanol in a round-bottom flask, add potassium hydroxide (1.1 eq).

-

Add a catalytic amount of potassium iodide (0.1 eq), if desired, to facilitate the reaction.

-

To this mixture, add this compound (1.0 eq).

-

Heat the reaction mixture to reflux and stir for 6-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: N-Alkylation of Secondary Aliphatic Amines

This protocol provides a general procedure for the N-alkylation of more nucleophilic secondary aliphatic amines.

Materials:

-

This compound

-

Secondary aliphatic amine (e.g., piperidine)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or DMF.

-

Add the secondary aliphatic amine (1.2 eq) to the solution.

-

Add potassium carbonate (2.0 eq) or triethylamine (2.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (e.g., to 50 °C) may be applied to accelerate the reaction if necessary.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the general reaction scheme and the experimental workflow for the N-alkylation of amines with this compound.

Caption: General reaction scheme for N-alkylation.

Caption: Experimental workflow for N-alkylation.

Application Notes and Protocols for the Synthesis of Ionophores Using 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionophores are lipid-soluble molecules that facilitate the transport of ions across cell membranes. Their ability to modulate intracellular ion concentrations makes them valuable tools in biological research and promising candidates for therapeutic development, particularly in areas such as oncology and antimicrobial applications. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities and coordination properties with metal ions.